n-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide: is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable acylating agent, such as pivaloyl chloride, under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:
Cyclohexylamine+Pivaloyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts, such as magnesium nitrate or imidazole, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)acetamide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)butyramide
- N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)isobutyramide
Uniqueness
N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a pivalamide group. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H26N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
BAAKAXGMBIGZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.